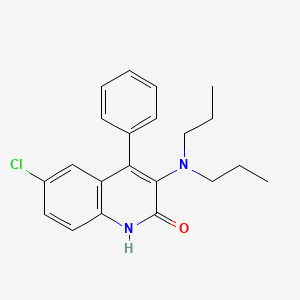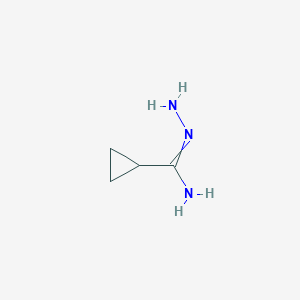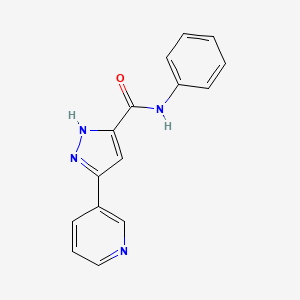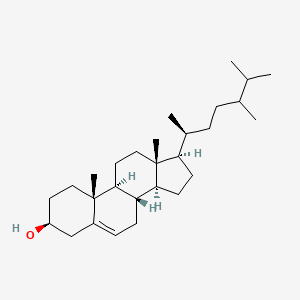
6-chloro-3-(dipropylamino)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(dipropylamino)-4-phenylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(dipropylamino)-4-phenylquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with chloroacetyl chloride, followed by substitution reactions to introduce the dipropylamino and phenyl groups. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(dipropylamino)-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DCM.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-(dipropylamino)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-phenylquinolin-2(1H)-one: Lacks the dipropylamino group, which may affect its biological activity.
3-(dipropylamino)-4-phenylquinolin-2(1H)-one: Lacks the chloro group, which may influence its reactivity and interactions.
Uniqueness
6-chloro-3-(dipropylamino)-4-phenylquinolin-2(1H)-one is unique due to the presence of both the chloro and dipropylamino groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C21H23ClN2O |
|---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
6-chloro-3-(dipropylamino)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C21H23ClN2O/c1-3-12-24(13-4-2)20-19(15-8-6-5-7-9-15)17-14-16(22)10-11-18(17)23-21(20)25/h5-11,14H,3-4,12-13H2,1-2H3,(H,23,25) |
InChI Key |
MICVLMYCAYTSLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/structure/B14096678.png)
![(2R,3R,4aS,5S,7S)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14096686.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096704.png)
![7-[(2E)-but-2-en-1-yl]-3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14096714.png)
![1-(3-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096719.png)

![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14096730.png)


![7-Chloro-1-(2-fluorophenyl)-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096750.png)
![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B14096760.png)

![3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096770.png)
![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14096774.png)
